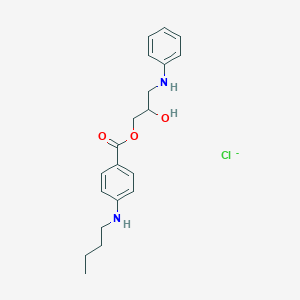
Azane; iron; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane; iron; sulfuric acid, also known as ammonium iron(II) sulfate, is a blue-green crystalline solid. It is a double salt of iron(II) sulfate and ammonium sulfate and is commonly referred to as Mohr’s salt. This compound is known for its stability and resistance to oxidation, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane; iron; sulfuric acid can be synthesized by dissolving iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to the solution. The mixture is then heated to around 65°C to 80°C and allowed to crystallize upon cooling . The reaction can be represented as:
FeSO4⋅7H2O+(NH4)2SO4→FeSO4⋅(NH4)2SO4⋅6H2O+H2O
Industrial Production Methods
In industrial settings, the preparation involves dissolving iron filings in sulfuric acid, followed by the addition of ammonium sulfate. The solution is then filtered, concentrated, and allowed to crystallize. The crystals are separated by centrifugation and dried .
Chemical Reactions Analysis
Types of Reactions
Azane; iron; sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the iron(II) ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reactions: Typically involve metal salts like copper(II) sulfate.
Major Products
Oxidation: Iron(III) sulfate.
Reduction: Iron(II) compounds with lower oxidation states.
Substitution: Formation of new metal sulfates.
Scientific Research Applications
Azane; iron; sulfuric acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sulfuric acid, ammonium iron(2+) salt (2:2:1) involves its ability to donate ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing agents or being oxidized to ferric ions (Fe³⁺). The presence of ammonium ions helps maintain a slightly acidic environment, which stabilizes the ferrous ions and slows down their oxidation .
Comparison with Similar Compounds
Similar Compounds
Iron(II) sulfate heptahydrate: Similar in providing ferrous ions but lacks the stability provided by ammonium ions.
Ammonium sulfate: Provides ammonium ions but does not supply ferrous ions.
Iron(III) sulfate: Provides ferric ions and is more prone to oxidation.
Uniqueness
Azane; iron; sulfuric acid is unique due to its stability and resistance to oxidation, which is not commonly found in other ferrous compounds. The presence of both ammonium and sulfate ions creates a stable crystalline structure that is less reactive to environmental changes .
Properties
CAS No. |
19864-63-2 |
|---|---|
Molecular Formula |
C13H32N2O.2I |
Molecular Weight |
170.96 g/mol |
IUPAC Name |
azane;iron;sulfuric acid |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
InChI Key |
SGSXYQPXIVHYON-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=O)O.[Fe] |
Canonical SMILES |
N.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
10138-04-2 19864-63-2 |
Related CAS |
10045-89-3 (sulfate-ammonium-iron(2+)[2:2:1]) 7783-85-9 (hydrogen sulfate-ammonium-iron(2+)[2:2:1] hexahydrate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)


![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)

![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)


![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

